

"benchmarking the basicity of 2-Propanamine, N,N-dipropyl against other amines"

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Compound of Interest

Compound Name: 2-Propanamine, N,N-dipropyl

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Basicity of N,N-Diisopropylethylamine: A Comparative Analysis

For researchers, scientists, and professionals in drug development, understanding the basicity of amines is crucial for reaction optimization and compound design. This guide provides a comparative analysis of the basicity of N,N-diisopropylethylamine (DIPEA), a commonly used non-nucleophilic base, against other representative primary, secondary, and tertiary amines. Experimental data is presented to offer a clear benchmark for its performance.

N,N-Diisopropylethylamine, also known as Hünig's base, is a sterically hindered tertiary amine widely employed in organic synthesis as a non-nucleophilic proton scavenger.^{[1][2][3]} Its bulky isopropyl groups shield the nitrogen atom, significantly diminishing its nucleophilicity while maintaining its capacity to act as a base.^[2] This unique characteristic makes it an invaluable tool in reactions where competing nucleophilic attack from the base is undesirable.^[1]

Comparative Basicity: A Quantitative Look

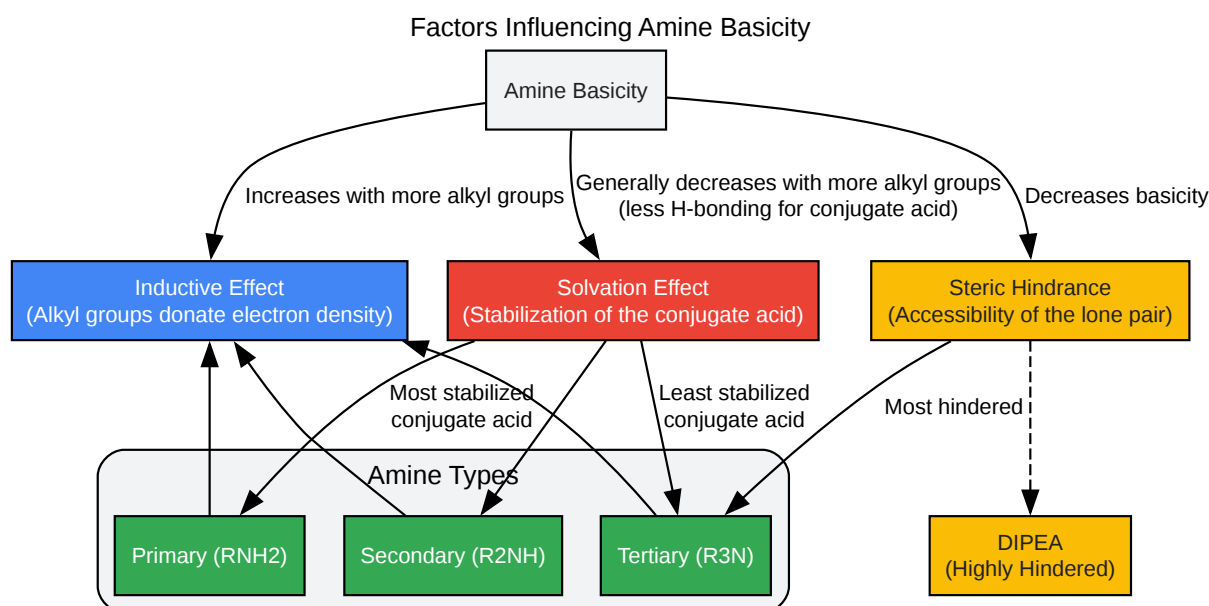
The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base. The table below summarizes the pKa values for the conjugate acids of N,N-diisopropylethylamine and other selected amines in aqueous solution, providing a clear comparison of their relative strengths.

Amine Name	Structure	Type	pKa of Conjugate Acid (in water)
N,N-Diisopropylethylamine (DIPEA)	(i-Pr) ₂ NEt	Tertiary	~11 (Predicted)[4][5]
Triethylamine (TEA)	Et ₃ N	Tertiary	10.75[6][7][8]
Diisopropylamine	(i-Pr) ₂ NH	Secondary	11.07[1][9][10]
Propylamine	CH ₃ (CH ₂) ₂ NH ₂	Primary	10.71[2][11]

Note: The pKa of the conjugate acid of DIPEA in water is a predicted value, as it is poorly soluble. Its basicity is often compared to triethylamine in other solvents, where it is found to be a slightly weaker base. For instance, in dimethyl sulfoxide (DMSO), the pKa of the conjugate acid of DIPEA is 8.5, while that of triethylamine is 9.0.[1]

Factors Influencing Basicity

The basicity of an amine is influenced by a combination of electronic and steric effects.



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Caption: Influence of electronic and steric effects on amine basicity.

As illustrated in the diagram, the inductive effect of alkyl groups increases electron density on the nitrogen, enhancing basicity. However, this is counteracted by solvation effects, where the conjugate acids of primary amines are better stabilized by hydrogen bonding with water than those of tertiary amines. Steric hindrance, a prominent feature of N,N-diisopropylethylamine, can also decrease basicity by impeding the approach of a proton to the nitrogen's lone pair.

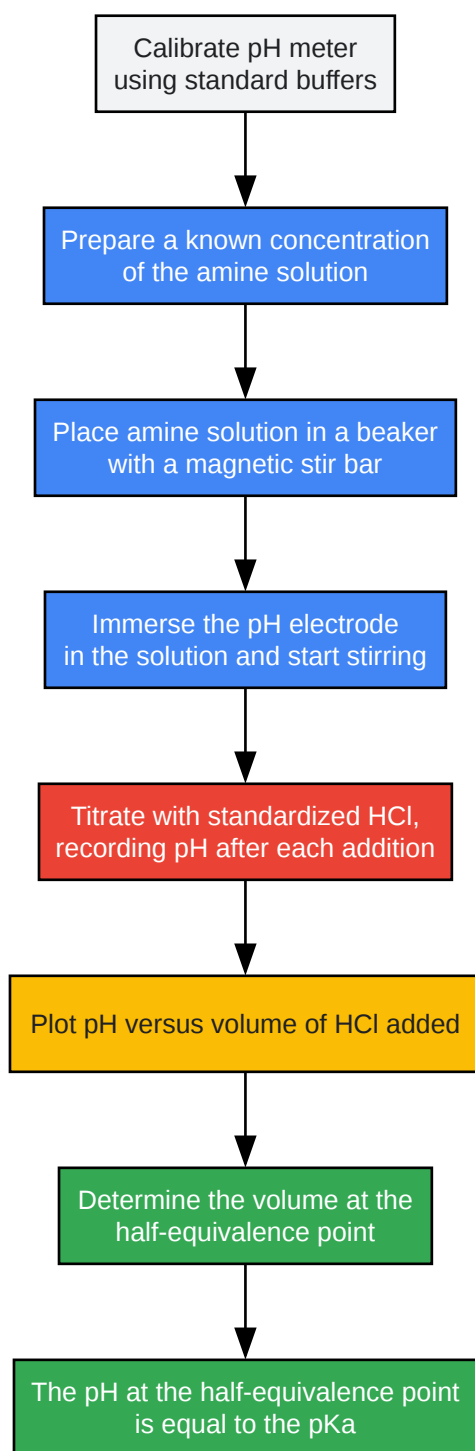
Experimental Protocol: Determination of Amine pKa by Potentiometric Titration

The pKa of an amine's conjugate acid can be reliably determined through potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting pH change.

Materials and Apparatus:

- pH meter with a combination glass electrode
- Magnetic stirrer and stir bar
- Burette (50 mL)
- Beaker (100 mL)
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Amine solution of known concentration (e.g., 0.1 M in deionized water)
- pH buffer solutions (pH 4, 7, and 10) for calibration

Experimental Workflow:



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Caption: Workflow for pKa determination by potentiometric titration.

Procedure:

- Calibration: Calibrate the pH meter using standard buffer solutions.
- Preparation: Accurately prepare a solution of the amine in deionized water. For amines with low water solubility, a mixed solvent system may be necessary.
- Titration: Place a known volume of the amine solution in a beaker and begin stirring. Immerse the calibrated pH electrode. Add the standardized HCl solution from the burette in small, precise increments.
- Data Collection: Record the pH of the solution after each addition of the titrant.
- Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is the point of steepest inflection on the titration curve. The half-equivalence point occurs at half the volume of titrant required to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine.

For amines with very low water solubility, alternative methods such as spectrophotometric determination may be more suitable.^{[12][13]} This technique relies on the different UV-Vis absorption spectra of the protonated and unprotonated forms of the amine.

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